molecular formula C10H11NO3 B14846666 1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone

1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone

Katalognummer: B14846666
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: RWWUVRSVVLVNLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone is a heterocyclic organic compound that features a pyridine ring fused with a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone typically involves the reaction of 2-(1,3-dioxolan-2-yl)pyridine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone stands out due to its unique combination of a pyridine ring and a dioxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

1-[5-(1,3-dioxolan-2-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C10H11NO3/c1-7(12)8-4-9(6-11-5-8)10-13-2-3-14-10/h4-6,10H,2-3H2,1H3

InChI-Schlüssel

RWWUVRSVVLVNLB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN=CC(=C1)C2OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.